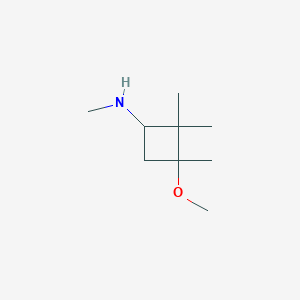![molecular formula C8H11N B15229532 Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
Spiro[3.3]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.3]heptane-2-carbonitrile: is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclobutane rings connected at a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptane-2-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of olefins with dichloroketene, followed by subsequent functional group transformations to introduce the nitrile group . This multi-step synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and implementing purification techniques such as chromatography to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.3]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The spirocyclic structure allows for substitution reactions at the carbon atoms adjacent to the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted spiro[3.3]heptane derivatives.
Scientific Research Applications
Chemistry: Spiro[3.3]heptane-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures .
Biology and Medicine: The spirocyclic structure of this compound makes it a valuable scaffold in drug discovery. It has been incorporated into various bioactive compounds, including potential anticancer and anesthetic agents .
Industry: In the industrial sector, this compound is explored for its potential in creating novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism by which spiro[3.3]heptane-2-carbonitrile exerts its effects is primarily related to its structural properties. The spirocyclic core provides a rigid and non-planar framework that can interact with biological targets in unique ways. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular bioactive compound in which this compound is incorporated .
Comparison with Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Comparison: Spiro[3.3]heptane-2-carbonitrile is unique due to its non-coplanar exit vectors, which distinguish it from other spirocyclic and bicyclic compounds. This structural feature allows for different spatial orientations of functional groups, which can enhance the compound’s bioactivity and physicochemical properties .
Properties
IUPAC Name |
spiro[3.3]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPFOILHTXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)

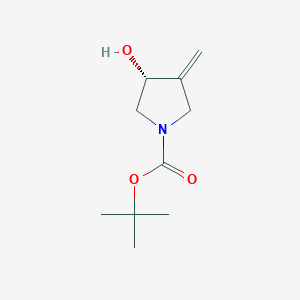

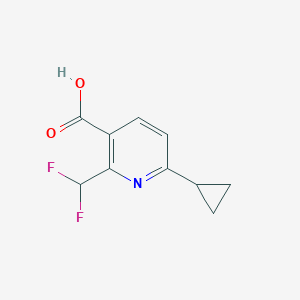
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
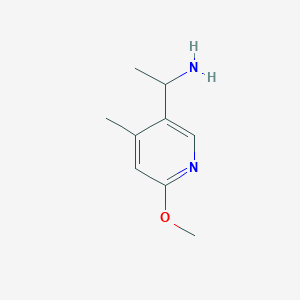
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
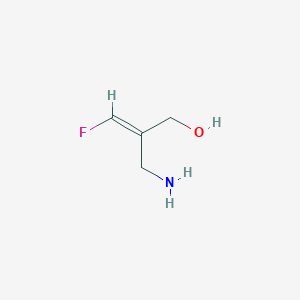
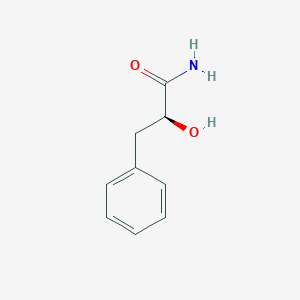
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
